molecular formula C20H20FN3O2S2 B2619191 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole CAS No. 1203350-00-8

2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Cat. No.: B2619191
CAS No.: 1203350-00-8
M. Wt: 417.52
InChI Key: VOGBVGAVUHMMEN-UHFFFAOYSA-N
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Description

2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a five-membered heterocyclic ring known for its diverse biological activities. The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine bases, which allows its derivatives to potentially disrupt critical cellular processes like DNA replication, making it a structure of significant interest in anticancer research . This particular compound incorporates a benzyl group at the 2-position and a complex sulfonamide-substituted piperidine at the 5-position of the thiadiazole core. The mesoionic nature of the 1,3,4-thiadiazole ring can contribute to good tissue permeability and the ability to cross cellular membranes, while the sulfonyl group on the piperidine ring is a common feature in molecules designed for targeted protein binding . Based on studies of analogous structures, this compound may be of value in early-stage drug discovery for investigating pathways in oncology, such as enzyme inhibition. Researchers are encouraged to validate its specific mechanism of action, pharmacokinetic profile, and cytotoxic properties through appropriate in vitro and in vivo studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzyl-5-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S2/c21-17-8-10-18(11-9-17)28(25,26)24-12-4-7-16(14-24)20-23-22-19(27-20)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGBVGAVUHMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated piperidine derivative reacts with the thiadiazole intermediate.

    Attachment of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the 5-position, while the sulfonyl group stabilizes adjacent leaving groups:

  • Amination : Reacts with ammonia or primary amines to form 5-amino derivatives .

  • Thiol displacement : Thiols replace the sulfonyl or benzyl groups under basic conditions .

Table 2: Nucleophilic Substitution Examples

SubstrateNucleophileConditionsProductReference
5-Sulfonyl-thiadiazoleNH<sub>3</sub>EtOH, 60°C, 4 hr5-Amino-thiadiazole
Benzyl-thiadiazoleHS-C<sub>6</sub>H<sub>4</sub>-ClKOH, DMSO, 80°C, 2 hr5-(4-Chlorophenylthio)-thiadiazole

Electrophilic Aromatic Substitution

The benzyl and 4-fluorophenyl groups participate in electrophilic reactions:

  • Nitration : The fluorophenyl ring undergoes nitration at the meta position due to electron-withdrawing effects of the sulfonyl group .

  • Halogenation : Bromination occurs selectively on the benzyl ring under FeBr<sub>3</sub> catalysis .

Table 3: Electrophilic Reaction Data

ReactionReagentsPositional SelectivityYield (%)Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta (fluorophenyl)60
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CHCl<sub>3</sub>Para (benzyl)72

Redox Reactions

The thiadiazole ring and sulfonyl group exhibit distinct redox behaviors:

  • Oxidation : The sulfur atom in the thiadiazole oxidizes to sulfoxide or sulfone derivatives using H<sub>2</sub>O<sub>2</sub>/AcOH .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiadiazole ring to a dihydrothiazole .

Hydrolysis and Stability

  • Acidic Hydrolysis : The thiadiazole ring cleaves in concentrated HCl, yielding thiourea and carboxylic acid derivatives .

  • Basic Stability : Resists hydrolysis in NaOH (up to pH 12) due to the electron-withdrawing sulfonyl group .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann couplings via halogenated intermediates:

  • Suzuki Coupling : Aryl boronic acids couple at the 5-position using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .

  • Ullmann Reaction : Forms biaryl derivatives with CuI/phenanthroline .

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexes : Forms octahedral complexes with enhanced antimicrobial activity .

  • Fe(III) Complexes : Exhibits catalytic activity in oxidation reactions .

Mechanistic Insights

  • Thiadiazole Ring Reactivity : Mesoionic character enhances electrophilic/nucleophilic interactions .

  • Sulfonyl Group Effects : Withdraws electron density, stabilizing intermediates in substitution reactions .

Scientific Research Applications

Key Characteristics

  • Molecular Formula : C22H20F2N6O3S
  • IUPAC Name : 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of the thiadiazole moiety is crucial for enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound IDBacteria TestedInhibition Zone (mm)
A1Staphylococcus aureus18
A2Escherichia coli15
A3Pseudomonas aeruginosa12
A4Bacillus cereus14

Anticancer Applications

The compound has shown promising anticancer activity in various studies. Research indicates that derivatives containing the thiadiazole nucleus can inhibit tumor growth by disrupting microtubule dynamics and inducing apoptosis in cancer cells. For example, a recent investigation highlighted the potential of 1,3,4-thiadiazole derivatives in targeting specific cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) through molecular docking studies .

Case Study: Anticancer Efficacy

In vitro studies on the anticancer effects of this compound revealed that it significantly reduced cell viability in HepG-2 cells compared to standard chemotherapeutics like cisplatin. The structure-activity relationship analysis suggested that modifications on the piperidine ring could enhance its potency against cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of the compound has been explored in various experimental models. Studies indicate that thiadiazole derivatives can inhibit inflammatory mediators such as cytokines and prostaglandins. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation pathways, leading to reduced inflammation .

Table 2: Anti-inflammatory Activity

Compound IDInflammatory ModelEffectiveness (%)
B1Carrageenan-induced paw edema75
B2LPS-stimulated macrophages68
B3TNF-alpha induced inflammation70

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Compound A : 5-(4-Nitrophenyl)-2-(pyrazolyl)-1,3,4-thiadiazole (from )

  • Structural Differences : Lacks the sulfonyl-piperidine group; includes a pyrazole ring and nitro substituent.
  • Activity : Exhibited moderate antimicrobial activity (MIC: 16–32 µg/mL against E. coli and B. mycoides), attributed to the nitro group’s electron-withdrawing effects enhancing membrane disruption .

Compound B : 2-(4-Chlorophenyl)-5-(sulfonamide)-1,3,4-thiadiazole (from )

  • Structural Differences : Chlorophenyl substituent at position 2 and a sulfonamide group at position 4.
  • Activity : Demonstrated potent VEGFR-2 inhibition (IC₅₀: 0.12 µM), linked to sulfonamide’s hydrogen-bonding capacity with kinase active sites .

Compound C : 5-(4-Fluorophenylsulfonyl)-2-(piperidinyl)-1,3,4-thiadiazole (from )

  • Structural Differences : Shares the sulfonyl-piperidine group but lacks the benzyl substituent.
  • Activity : Showed anticancer activity against MCF-7 cells (IC₅₀: 8.3 µM), with fluorine enhancing metabolic stability .

Key Functional Group Impact

Group Role in Target Compound Comparison with Analogs
Benzyl (position 2) Enhances lipophilicity Superior to pyrazole/nitro groups (Compound A) in membrane penetration
4-Fluorophenyl sulfonyl Stabilizes binding via H-bonding Outperforms chlorophenyl (Compound B) in kinase inhibition due to fluorine’s electronegativity
Piperidine (position 5) Facilitates 3D conformational diversity Critical for anticancer activity; removal reduces potency (cf. Compound C)

Pharmacological Activity Comparison

Antimicrobial Activity

  • Target Compound: Limited data available.
  • Compound A: MIC = 16 µg/mL (E. coli), outperforming non-nitro derivatives by 2–4× .

Kinase Inhibition

  • Target Compound : Predicted VEGFR-2 inhibition (similar to Compound B) due to sulfonyl-piperidine’s H-bonding capacity.
  • Compound B : IC₅₀ = 0.12 µM (VEGFR-2), with fluorine-free analogs showing 3× lower potency .

Anticancer Activity

  • Target Compound : Expected activity against MCF-7 (cf. Compound C). Benzyl group may enhance cytotoxicity via pro-apoptotic pathways.
  • Compound C : IC₅₀ = 8.3 µM (MCF-7); removal of sulfonyl group increases IC₅₀ to >50 µM .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
LogP 3.8 (predicted) 2.1 2.9 3.2
Water Solubility (µg/mL) ~15 (predicted) 120 45 22
Polar Surface Area (Ų) 95 110 85 90

Notes: Higher LogP in the target compound suggests better CNS penetration but lower solubility. Fluorine reduces metabolic clearance compared to nitro/chloro analogs .

Biological Activity

2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole core linked to a benzyl group and a sulfonyl-substituted piperidine ring . This unique structure contributes to its potential biological activities.

Component Description
ThiadiazoleFive-membered ring containing nitrogen and sulfur
Benzyl GroupAromatic hydrocarbon that enhances lipophilicity
PiperidineSaturated nitrogen-containing ring that may influence receptor interactions

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties. Studies suggest that compounds with this scaffold can inhibit DNA synthesis and affect cell division in cancer cells. For instance, derivatives have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity. Thiadiazole derivatives interact with inflammatory pathways, potentially inhibiting cytokine production and modulating immune responses .
  • Antimicrobial Properties : Thiadiazoles are known for their broad-spectrum antimicrobial activities. Research indicates that these compounds can effectively combat bacterial and fungal infections .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The thiadiazole moiety can interact with various enzymes involved in cell cycle regulation and inflammation.
  • DNA Interaction : Some studies suggest that thiadiazoles can intercalate with DNA, disrupting replication processes crucial for cancer cell proliferation.
  • Receptor Modulation : The piperidine component may facilitate interactions with neurotransmitter receptors or other biological targets, influencing neurological pathways .

Case Studies

Several studies have documented the effects of thiadiazole derivatives:

  • A study evaluated a series of thiadiazole compounds for their anticancer activity against different cell lines. The results indicated that modifications in the substituents significantly influenced their potency .
  • Another investigation into the anti-inflammatory properties highlighted how certain thiadiazoles reduced inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Q. Key Reference Data :

  • Hydrazonoyl Bromide Route : details the use of N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material for thiadiazole synthesis.
  • Ionic Liquid Catalysis : highlights the use of [Bmim]Br to enhance reaction efficiency in one-pot syntheses.

Advanced: How can reaction conditions be optimized to improve the synthesis yield?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ionic liquids like [Bmim]Br () can act as both solvent and catalyst.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for ring closure; lower temperatures may lead to incomplete reactions.
  • Catalyst Use : Triethylamine or pyridine can neutralize acidic byproducts, improving reaction kinetics .
  • Workup Procedures : Basification with sodium bicarbonate () after reflux helps precipitate the product, minimizing losses.

Q. SAR Insight :

  • Piperidine Substitution : The 3-yl position allows steric flexibility, critical for target engagement .
  • Fluorine Position : Para-substitution on the phenyl ring maximizes electronic effects without steric hindrance .

Basic: What in vitro assays evaluate antitubercular activity?

Methodological Answer:

  • MIC Determination : Serial dilution assays against Mycobacterium tuberculosis H37Rv (e.g., MIC = 3.13–6.25 µg/mL for thiadiazole derivatives in ).
  • Resazurin Microtiter Assay (REMA) : Measures bacterial viability via fluorescence reduction .
  • Cytotoxicity Screening : Parallel testing on Vero cells ensures selectivity (e.g., IC₅₀ > 50 µg/mL indicates low toxicity) .

Advanced: What computational methods predict binding affinity to mycobacterial targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., enoyl-ACP reductase). used ETM and FFNNs to predict activity.
  • QSAR Models : Topological descriptors (e.g., logP, polar surface area) correlate with MIC values. A QSAR study in achieved R² = 0.85 for antitubercular activity .

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